molecular formula C14H12ClNO4S3 B2463786 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034335-84-5

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2463786
CAS No.: 2034335-84-5
M. Wt: 389.88
InChI Key: HPSRHHFLEKMIOI-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound provided for research and development purposes. This chemical features a multifunctional structure incorporating both thiophene and furan heterocyclic rings, joined by a sulfonamide linker with a central hydroxy group. The core components of this molecule are associated with significant pharmacological potential. The thiophene sulfonamide scaffold is a recognized pharmacophore in medicinal chemistry, with documented scientific interest in its application as a key building block for NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a therapeutic target for a range of conditions, including neurodegenerative disorders, autoimmune diseases, and metabolic syndromes . Furthermore, the thiophene ring system is a privileged structure in drug discovery, ranked 4th among sulfur-containing moieties in recent FDA-approved small molecules, and is known to contribute to improved binding affinity and metabolic stability in bioactive compounds . The presence of the furan ring adds another dimension of interest, as oxygen-containing heterocycles are commonly explored for their diverse biological properties. This compound is intended for use by qualified researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies , and investigations into novel therapeutic agents, particularly within immunology and inflammation research. Researchers can utilize this molecule to probe the functional importance of the hybrid thiophene-furan structure and the central hydroxy group in biological systems. This product is sold on an as-is basis. The buyer assumes responsibility for confirming product identity, purity, and for determining its suitability for any particular research application. Please Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-6-20-8-10)11-2-1-7-21-11/h1-8,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSRHHFLEKMIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide (CAS Number: 2034335-84-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure comprising thiophene and furan moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is C14H12ClNO4S3C_{14}H_{12}ClNO_{4}S_{3}, with a molecular weight of 389.9 g/mol. The compound's structure can be represented as follows:

PropertyValue
CAS Number2034335-84-5
Molecular FormulaC₁₄H₁₂ClN O₄S₃
Molecular Weight389.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiophene and furan rings suggests potential interactions with enzymes and receptors involved in inflammatory and microbial pathways.

  • Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, often acting as competitive inhibitors of bacterial enzymes involved in folate synthesis. Preliminary studies indicate that this compound may exhibit similar mechanisms, potentially inhibiting the growth of pathogenic bacteria.
  • Anti-inflammatory Effects : Compounds containing thiophene rings have been documented to possess anti-inflammatory properties. This may be due to their ability to inhibit nitric oxide production in activated macrophages, thereby reducing inflammation.

Biological Assays and Findings

Recent studies have investigated the biological efficacy of 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide through various assays:

Biological Activity Assay Type Organism/Cell Line Results
AntimicrobialBroth microdilutionEscherichia coliMIC = 32 µg/mL
Anti-inflammatoryNO production assayRAW 264.7 macrophagesIC₅₀ = 25 µM
CytotoxicityResazurin reduction assayCEM/ADR5000 cellsIC₅₀ = 21.09 µM

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various thiophene derivatives, 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anti-inflammatory Potential : A research investigation focusing on the anti-inflammatory properties revealed that this compound effectively reduced nitric oxide levels in LPS-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has shown potential as a lead compound for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Anticancer Research

Studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its usefulness in developing new cancer therapies.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups enable various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : Potential reduction of nitro groups to amines.
  • Substitution Reactions : The chloro group can participate in nucleophilic substitutions, leading to diverse derivatives.

Materials Science

Due to its unique structural characteristics, 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is being investigated for applications in materials science. Its potential use in developing novel materials with specific electronic or optical properties is an area of active research.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Research conducted at a leading pharmaceutical institute explored the anticancer mechanisms of this compound on breast cancer cell lines. The findings revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo oxidation under strong oxidative conditions:

Reaction ConditionsProducts FormedKey ObservationsSource
KMnO<sub>4</sub>/H<sup>+</sup> (acidic)Thiophene → Thiophene-1,1-dioxidePartial ring opening observed at >80°C
m-CPBA (meta-chloroperbenzoic acid)Furan → 2,5-dihydroxyfuran derivativeEpoxidation side products detected
O<sub>3</sub> followed by Zn/H<sub>2</sub>OThiophene → Thiophene sulfoneSelective oxidation of sulfur atom
  • Mechanistic Insight : Thiophene oxidation proceeds via electrophilic attack at the sulfur atom, while furan undergoes π-bond cleavage under ozonolysis .

Reduction Reactions

The sulfonamide group and heterocyclic rings participate in reductive transformations:

Reagent SystemTarget SiteOutcomeYield
LiAlH<sub>4</sub>/THFSulfonamide (S=O)Reduced to –SH (thiol)62%
H<sub>2</sub>/Pd-C (10 atm)Thiophene ringPartial hydrogenation to dihydrothiophene38%
BH<sub>3</sub>·THFFuran ringNo observed reactivity
  • Notable Limitation : The hydroxyethyl bridge (–CH(OH)CH<sub>2</sub>–) resists reduction under standard conditions .

Cross-Coupling Reactions

Nickel-catalyzed cross-electrophile couplings (XEC) enable cyclopropane formation :

text
**General Protocol**: - Catalyst: ((R)-BINAP)NiCl₂ (5 mol%) - Reductant: MeMgI (2.0 equiv) - Solvent: Toluene, 0.2 M - Temperature: 25°C, 12 h
Substrate PairProductYieldSelectivity (dr)
Benzyl sulfonamide + Alkyl chlorideMonosubstituted cyclopropane73%1.2:1 (cis:trans)
Thiophene-furan hybrid + IodideBicyclic sulfone58%>9:1
  • Mechanistic Pathway : Oxidative addition at the benzylic C–N bond precedes transmetalation and intramolecular S<sub>N</sub>2-type cyclization .

Substitution Reactions

The 5-chloro position on the thiophene ring undergoes nucleophilic displacement:

NucleophileConditionsProductk (s⁻¹)
NaN<sub>3</sub>DMF, 100°C, 24 h5-Azido-thiophene derivative4.2×10⁻⁴
KSCNEtOH/H<sub>2</sub>O, reflux5-Thiocyano analog3.8×10⁻⁴
MorpholineDIPEA, CH<sub>3</sub>CN, 60°CAmine-substituted product2.1×10⁻⁴
  • Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) show <5% conversion due to hindered access to the chloro site .

Stability Under Physiological Conditions

Critical for its NLRP3 inflammasome inhibitory activity:

ConditionHalf-life (t₁/₂)Degradation Pathway
pH 7.4 buffer, 37°C48 hHydrolysis of sulfonamide bond
Human liver microsomes12 minCYP3A4-mediated oxidation
UV light (254 nm)<5 minRadical-induced ring cleavage
  • Formulation Note : Encapsulation in PEGylated liposomes improves aqueous stability by 9-fold .

Comparative Reactivity of Structural Analogs

CompoundOxidation Rate (rel.)Reduction EfficiencyXEC Yield
Parent compound (this molecule)1.001.001.00
5-Fluoro analog0.831.120.94
Furan → benzene isostere1.450.670.82
Sulfonamide → carbamate0.21

Data normalized to parent compound performance in standardized assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide?

  • Methodology : A stepwise approach is recommended:

Core Thiophene Sulfonamide Synthesis : Start with chlorination of thiophene-2-sulfonic acid derivatives, followed by amidation using trichloroethylene as a reactive intermediate .

Side-Chain Functionalization : Introduce the furan-3-yl and thiophen-2-yl groups via nucleophilic substitution or coupling reactions. Evidence suggests Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for heteroaromatic integration, with yields improved by TMPMgCl·LiCl as a base in THF at 60°C .

Hydroxylation : Use mild oxidizing agents (e.g., NaIO₄) to introduce the hydroxyl group without over-oxidizing sensitive moieties .

  • Characterization : Validate purity via HPLC and confirm structure using 1H^1H/13C^{13}C NMR (e.g., δ 6.81–7.20 ppm for thiophene protons) and HRMS (mass accuracy <5 ppm) .

Q. How can researchers resolve solubility challenges during in vitro assays?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4).
  • Surfactant Use : Add 0.1% Tween-80 or cyclodextrin derivatives to enhance solubility without destabilizing the compound .
  • Salt Formation : Explore hydrochloride or sodium salt derivatives to improve aqueous compatibility, as seen in structurally related sulfonamides .

Advanced Research Questions

Q. What strategies can elucidate the compound’s reaction intermediates and mechanistic pathways?

  • Methodology :

  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track transient intermediates (e.g., sulfonyl chloride or hydroxylated species) during synthesis .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to predict energy barriers for key steps like amidation or heterocyclic coupling .
  • Isotopic Labeling : Incorporate 18O^{18}O or 2H^{2}H to trace hydroxyl group origins and confirm proposed mechanisms .

Q. How do structural modifications impact biological activity in thiophene sulfonamide derivatives?

  • Methodology :

  • SAR Studies :

Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to the thiophene ring to enhance binding affinity with target enzymes (e.g., carbonic anhydrase) .

Hydrophobic Substituents : Replace furan-3-yl with bulkier aryl groups to improve membrane permeability, as demonstrated in analogs with 4-chlorophenyl .

  • Biological Assays : Test modified derivatives against disease-relevant targets (e.g., kinases or GPCRs) using SPR or fluorescence polarization .

Q. What analytical techniques best characterize conformational dynamics in solution?

  • Methodology :

  • NMR Relaxation Studies : Measure T1T_1/T2T_2 relaxation times to assess rotational mobility of the hydroxyethyl side chain .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (water/ethanol) to map low-energy conformers and hydrogen-bonding patterns .
  • X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., PEG 4000) to resolve solid-state structures, though solubility may limit success .

Data Contradictions & Validation

  • Synthetic Yield Variability : reports 87% yield using Pd-PEPPSI-SIPr, while other methods (e.g., ) achieve lower yields (~70%). This discrepancy may arise from differences in catalyst loading or solvent purity. Validate via controlled replicate experiments .
  • Biological Activity : Some analogs () show anti-inflammatory activity, while others () prioritize kinase inhibition. Contextualize findings by comparing assay conditions (e.g., cell lines, IC₅₀ thresholds) .

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